molecular formula C10H12O3S B1324134 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone CAS No. 898771-82-9

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone

Cat. No. B1324134
CAS RN: 898771-82-9
M. Wt: 212.27 g/mol
InChI Key: FYYOXUDHMOBVOK-UHFFFAOYSA-N
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Description

“5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone” is a chemical compound that contains a 1,3-dioxolane ring and a thiophene ring . The 1,3-dioxolane ring is a heterocyclic acetal, related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .


Molecular Structure Analysis

The molecules of the title compound, C18H20O3, display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .


Chemical Reactions Analysis

1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 .

Scientific Research Applications

Biocatalysis in Pharmaceutical Development

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone: is used in the biocatalytic synthesis of chiral alcohols and amino acids, which are crucial for the development of pharmaceuticals . The enantioselectivity and regioselectivity of enzyme-catalyzed reactions make them highly valuable for producing single enantiomers of drug intermediates, ensuring the safety and efficacy of drug products.

Synthesis of Chiral Building Blocks

This compound serves as a building block in the synthesis of chiral intermediates like (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid . Such intermediates are essential for creating alternative synthesis pathways for drugs, exemplified by its use in the synthesis of Vanlev, a pharmaceutical compound.

Protective Groups in Organic Synthesis

The dioxolane ring in 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone can act as a protective group in organic synthesis . It offers stability against nucleophiles and bases, and its deprotection can be achieved under controlled conditions, making it a versatile agent in synthetic chemistry.

Acetoacetic Ester Synthesis

In acetoacetic ester synthesis, which is a method to create ketones and other molecules, 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone could potentially be used as an intermediate . This process is also relevant in the synthesis of amino acids, further highlighting its importance in organic chemistry.

Enzymatic Preparation of Unnatural Amino Acids

The compound is involved in enzymatic processes that prepare unnatural amino acids for pharmaceutical use . These amino acids are not found in nature and are often used in the design of novel drugs with specific therapeutic effects.

Organic Synthesis and Catalysis

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone: can be utilized in various organic synthesis processes, including catalysis . Its structure allows for the creation of complex molecules through reactions that require precise control over regio- and stereochemistry.

Mechanism of Action

The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .

Future Directions

The stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine is a promising area of research . This approach could potentially be used to create a wide variety of complex molecules for use in various applications, including pharmaceuticals and materials science .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-7(11)8-3-4-9(14-8)10-12-5-6-13-10/h3-4,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOXUDHMOBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641872
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898771-82-9
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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